molecular formula C7H3NO4Sr B12680632 2,3-Pyridinedicarboxylic acid, strontium salt CAS No. 87314-99-6

2,3-Pyridinedicarboxylic acid, strontium salt

Katalognummer: B12680632
CAS-Nummer: 87314-99-6
Molekulargewicht: 252.72 g/mol
InChI-Schlüssel: LXNNOUWKHMGNOK-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2,3-pyridinedicarboxylic acid, strontium salt typically involves the reaction of 2,3-pyridinedicarboxylic acid with a strontium salt, such as strontium chloride or strontium nitrate, in an aqueous solution. The reaction is usually carried out under controlled pH conditions to ensure the complete formation of the strontium salt. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically obtained through filtration, washing, and drying processes .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Pyridinedicarboxylic acid, strontium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can result in the formation of new metal-coordinated complexes .

Wissenschaftliche Forschungsanwendungen

2,3-Pyridinedicarboxylic acid, strontium salt has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,3-pyridinedicarboxylic acid, strontium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In the context of bone health, the strontium ion in the compound can promote bone formation and reduce bone resorption, leading to improved bone density .

Vergleich Mit ähnlichen Verbindungen

2,3-Pyridinedicarboxylic acid, strontium salt can be compared with other similar compounds, such as:

    2,4-Pyridinedicarboxylic acid, strontium salt: Similar in structure but with different coordination properties.

    2,5-Pyridinedicarboxylic acid, strontium salt: Exhibits different chemical reactivity and biological activities.

    2,6-Pyridinedicarboxylic acid, strontium salt: Known for its unique luminescent properties

Eigenschaften

CAS-Nummer

87314-99-6

Molekularformel

C7H3NO4Sr

Molekulargewicht

252.72 g/mol

IUPAC-Name

strontium;pyridine-2,3-dicarboxylate

InChI

InChI=1S/C7H5NO4.Sr/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h1-3H,(H,9,10)(H,11,12);/q;+2/p-2

InChI-Schlüssel

LXNNOUWKHMGNOK-UHFFFAOYSA-L

Kanonische SMILES

C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Sr+2]

Verwandte CAS-Nummern

89-00-9 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.